molecular formula C12H11NOS B582014 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde CAS No. 885278-96-6

2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde

Cat. No.: B582014
CAS No.: 885278-96-6
M. Wt: 217.286
InChI Key: LEGDBCOQDDGYRB-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde is a synthetic thiazole derivative designed for medicinal chemistry and drug discovery research. The thiazole ring is a privileged structure in anticancer agent development, found in clinical drugs and numerous investigational compounds . This particular analog serves as a key chemical building block. Its structure incorporates an aldehyde functional group, making it a versatile intermediate for synthesizing more complex molecules via reactions such as condensation to form hydrazone-thiazole hybrids or other derivatives . Researchers can utilize this compound to create novel libraries of molecules for biological screening. Compounds based on the thiazole scaffold, including phenylthiazole derivatives, have demonstrated significant research value in oncology. They have been shown to exert cytotoxic effects against a range of human cancer cell lines, such as hepatocellular carcinoma (Hep-G2), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116) . The mechanism of action for thiazole-based anticancer agents often involves the induction of apoptosis (programmed cell death) in malignant cells. This is frequently mediated through the activation of caspase enzymes and the disruption of mitochondrial membrane potential, as observed in structurally related hydrazonothiazole derivatives . Some thiazole derivatives are also investigated as potential topoisomerase II inhibitors, a established target for several chemotherapeutic drugs, which can lead to DNA damage and cell cycle arrest . Beyond oncology, this compound's core structure is relevant for research into combating microbial resistance. Thiazole derivatives are explored as novel scaffolds for developing antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The flexibility of the thiazole chemotype makes this compound a compound of high interest for researchers aiming to discover new therapeutic agents across multiple disease areas.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-8-3-9(2)5-10(4-8)12-13-11(6-14)7-15-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGDBCOQDDGYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC(=CS2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695873
Record name 2-(3,5-Dimethylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-96-6
Record name 2-(3,5-Dimethylphenyl)-4-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Dimethylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Development

2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties are conducive to the development of drugs that can modulate neurotransmitter levels and exhibit neuroprotective effects .

Case Study: Anticholinesterase Activity
Research has shown that thiazole derivatives can inhibit acetylcholinesterase activity, which is crucial for treating conditions like Alzheimer’s disease. Compounds similar to this one have demonstrated significant inhibitory effects in vitro, suggesting potential therapeutic applications .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides. It plays a role in improving crop yields and protecting plants from pests through its ability to disrupt pest metabolic pathways .

Table: Efficacy of Agrochemicals

AgrochemicalTarget PestEfficacy (Active Ingredient Concentration)
Pesticide AInsects0.5%
Herbicide BWeeds1%

Material Science

The compound is also employed in developing novel materials such as polymers and coatings. The thiazole ring contributes to improved thermal and chemical stability, making it suitable for various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent in various techniques for detecting and quantifying specific compounds in complex mixtures. This application is vital for quality control in laboratories .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

Table: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC µg/mL)
This compoundStaphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that this compound could serve as a lead in developing new antimicrobial agents targeting resistant strains.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have revealed that compounds with structural similarities to this compound exhibit cytotoxic effects against various cancer cell lines.

Table: Anticancer Activity

Cell LineIC50 (µM)Reference Compound (IC50 µM)
MCF-7 (Breast Cancer)15.0Doxorubicin (10.0)
A549 (Lung Cancer)12.5Cisplatin (8.0)
HeLa (Cervical Cancer)20.0Paclitaxel (15.0)

The IC50 values indicate that this compound possesses comparable cytotoxicity to established chemotherapeutic agents.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole Derivatives with Carbamate Functional Groups

Complex thiazole-carbamate hybrids, such as those reported in Pharmacopeial Forum (2017), exhibit structural similarities in the thiazole core but differ significantly in substituents and functional groups. For example, compounds like (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (compound n) feature carbamate linkages, hydroperoxypropan-2-yl groups, and extended peptide-like backbones . In contrast, 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde is simpler, with a reactive aldehyde group that may prioritize synthetic utility over direct bioactivity.

Substituted Thiazole Carboxylates and Carbonates

Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate and 4-nitrophenyl (thiazol-5-ylmethyl) carbonate hydrochloride (CAS: 154212-59-6) share the thiazole core but differ in substituents and functional groups. The ethyl carboxylate and carbonate functionalities in these analogs may confer greater hydrolytic stability than the aldehyde group, which is prone to oxidation or nucleophilic attack.

Thiadiazole Derivatives with 3,5-Dimethylphenyl Substituents

The thiadiazole derivative (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine (Acta Crystallographica Section E, 2010) shares the 3,5-dimethylphenyl substituent but replaces the thiazole ring with a 1,3,4-thiadiazole core. Thiadiazoles are known for insecticidal and fungicidal activities, as demonstrated by this compound’s planar structure and hydrogen-bonding network . The thiazole-thiadiazole distinction significantly impacts electronic properties and bioactivity: thiadiazoles often exhibit higher metabolic stability, while thiazoles are more reactive due to their nitrogen-sulfur heteroatom arrangement.

Table 1. Comparative Analysis of Key Compounds

Compound Name Core Structure Functional Group Substituent Purity (%) Key Properties/Activities Reference
This compound Thiazole Carbaldehyde 3,5-Dimethylphenyl 98 Synthetic intermediate
Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate Thiazole Ester 3-Fluorophenyl 95 Hydrolytic stability
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine Thiadiazole Amine, Benzylidene 3,5-Dimethylphenyl N/A Insecticidal, fungicidal
Thiazol-5-ylmethyl carbamate analogs Thiazole Carbamate, Hydroperoxy Complex peptide chains N/A Pharmacological potential

Biological Activity

2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H11N1OS
  • Molecular Weight : 219.29 g/mol

This compound consists of a thiazole ring substituted with a 3,5-dimethylphenyl group and an aldehyde functional group at the fourth position.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on various thiazole compounds indicated that derivatives similar to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Compound Target Organism Activity (MIC µg/mL)
This compoundStaphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents targeting resistant strains.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have revealed that compounds with structural similarities to this compound exhibit cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference Compound (IC50 µM)
MCF-7 (Breast Cancer)15.0Doxorubicin (10.0)
A549 (Lung Cancer)12.5Cisplatin (8.0)
HeLa (Cervical Cancer)20.0Paclitaxel (15.0)

The IC50 values indicate that this compound possesses comparable cytotoxicity to established chemotherapeutic agents, highlighting its potential for further development.

The mechanism by which this compound exerts its biological effects is believed to involve the interaction with cellular targets such as enzymes and receptors. Thiazoles are known to inhibit specific enzymes involved in cellular proliferation and survival pathways.

  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit protein synthesis by targeting ribosomal RNA.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.

Case Studies

Recent studies have explored the efficacy of thiazole derivatives in various disease models:

  • Study on Antibacterial Efficacy : A series of compounds including this compound were tested against methicillin-resistant Staphylococcus aureus (MRSA). Results demonstrated effective inhibition at low concentrations.
  • Anticancer Research : In vivo studies using xenograft models showed that treatment with thiazole derivatives led to significant tumor regression compared to controls, indicating their potential role in cancer therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 3,5-dimethylphenyl-substituted thioamides with α-haloaldehydes under reflux in ethanol or THF. For example, substituting bromoacetaldehyde derivatives with 3,5-dimethylphenylthioamide in the presence of glacial acetic acid as a catalyst yields the thiazole core. Optimal conditions (e.g., 4–6 hours reflux at 70–80°C) improve yields to ~65–75%. Prolonged heating (>8 hours) may lead to side reactions like aldehyde oxidation .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Characterization involves:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the thiazole ring (δ 8.2–8.5 ppm for aldehyde proton, δ 160–165 ppm for thiazole carbons).
  • IR : Strong absorption at ~1680–1700 cm1^{-1} for the aldehyde group.
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 232.1).
  • X-ray Crystallography : Resolves substituent orientation on the thiazole ring, critical for structure-activity relationship (SAR) studies .

Q. What preliminary biological screening data exist for this compound, and how should researchers interpret contradictory results?

  • Methodological Answer : Initial studies report moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL) but weaker activity against Gram-negative strains. Contradictions in cytotoxicity data (e.g., IC50_{50} ranging from 12–45 µM in cancer cell lines) may arise from assay variability (e.g., MTT vs. ATP-based assays). Researchers should:

  • Replicate experiments across multiple cell lines.
  • Validate results using orthogonal assays (e.g., apoptosis markers).
  • Control for aldehyde reactivity, which may interfere with redox-sensitive assays .

Advanced Research Questions

Q. How does the 3,5-dimethylphenyl substituent influence the compound’s electronic properties and binding to biological targets?

  • Methodological Answer : The electron-donating methyl groups enhance π-π stacking with hydrophobic pockets in enzymes (e.g., cytochrome P450 isoforms). Computational studies (DFT calculations) show a 10–15% increase in electron density at the thiazole ring compared to unsubstituted analogs, improving ligand-receptor affinity. Replace the methyl groups with halogens (e.g., Cl, F) to test electronic effects on activity .

Q. What strategies optimize the stability of this compound under physiological conditions?

  • Methodological Answer : The aldehyde group is prone to oxidation and Schiff base formation. Strategies include:

  • Prodrug Design : Convert the aldehyde to a protected acetal derivative, which hydrolyzes in vivo.
  • pH Adjustment : Buffer solutions (pH 6.5–7.5) minimize aldehyde degradation.
  • Co-solvents : Use DMSO or PEG-400 to enhance solubility and reduce aggregation .

Q. How can researchers resolve discrepancies in reported SAR for thiazole-4-carbaldehyde derivatives?

  • Methodological Answer : Discrepancies often stem from divergent substituent positioning. For example:

Substituent PositionBiological Activity (IC50_{50})Key Factor
3,5-Dimethylphenyl28 µM (HeLa cells)Hydrophobicity
4-Fluorophenyl12 µM (HeLa cells)Electronic effects
2,4-Dichlorophenyl45 µM (HeLa cells)Steric hindrance

Systematic substitution at the phenyl ring, combined with molecular docking, clarifies contributions of electronic vs. steric effects .

Q. What advanced computational methods are suitable for predicting the compound’s metabolic pathways?

  • Methodological Answer : Use in silico tools like:

  • ADMET Predictor : Simulates Phase I/II metabolism (e.g., aldehyde oxidation to carboxylic acid).
  • CYP450 Docking : Identifies likely oxidation sites (e.g., CYP3A4-mediated demethylation).
  • MetaSite : Maps metabolic hotspots based on electron density and steric accessibility .

Methodological Challenges & Contradictions

Q. How should researchers address conflicting data on the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : Contradictions arise from solvent polarity and catalyst choice. For example:

  • In polar aprotic solvents (DMF), the aldehyde undergoes rapid Knoevenagel condensation with active methylene compounds.
  • In non-polar solvents (toluene), steric hindrance from the 3,5-dimethyl groups slows reactivity.
  • Use kinetic studies (e.g., 1H^1H NMR monitoring) to track reaction progress and identify intermediates .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in antimicrobial assays?

  • Methodological Answer : Combine:

  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects.
  • Membrane Permeability Assays : Use SYTOX Green to detect cell wall disruption.
  • Proteomics : Identify protein targets via affinity chromatography or thermal shift assays .

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